![molecular formula C21H17Cl2N3O2 B2872768 3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1020252-50-9](/img/structure/B2872768.png)
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The presence of the 2,6-dichlorophenyl group suggests a phenyl ring substituted with two chlorine atoms. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2-oxazole group is a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the chlorine atoms on the phenyl ring might be susceptible to nucleophilic aromatic substitution reactions. The indole group might undergo electrophilic aromatic substitution at the C3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar oxazole group and the aromatic rings might affect the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenols
Chlorophenols are a class of compounds closely related to the chlorophenyl group in the chemical structure . They have been studied extensively for their environmental impact, particularly in aquatic environments. Krijgsheld and Gen (1986) evaluated the consequences of contamination by chlorophenols such as 2-chlorophenol and 2,4-dichlorophenol, noting their moderate to considerable toxicity to mammalian and aquatic life, potential for persistence in the environment under certain conditions, and low bioaccumulation risk. These studies are crucial for understanding how similar compounds may behave in environmental settings and their potential risks and applications in environmental toxicology and pollution management (Krijgsheld & Gen, 1986).
Antioxidant Properties
Research on antioxidants is vital in various fields, including food science, pharmaceuticals, and materials science. Ilyasov et al. (2020) explored the antioxidant capacity of compounds through ABTS/PP decolorization assays, highlighting the reaction pathways of antioxidants, including those of phenolic nature, and their potential application in tracking changes in antioxidant systems during storage and processing. Such studies offer insights into how structurally related compounds might be used to develop antioxidants with specific applications in health, food preservation, and materials protection (Ilyasov et al., 2020).
Wirkmechanismus
Target of Action
For instance, indole-based compounds are known to act as serotonin releasers and enhancers . They are also precursors in the biosynthesis of many biologically active alkaloids .
Mode of Action
For example, they can act as serotonin releasers, enhancing the activity of serotonin .
Biochemical Pathways
Indole-based compounds are known to participate in various biological processes .
Result of Action
Indole-based compounds have been found to have various biological activities, including antifungal, sleep-promoting, and quorum-sensing-related properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c1-12-18(20(26-28-12)19-15(22)6-4-7-16(19)23)21(27)24-10-9-13-11-25-17-8-3-2-5-14(13)17/h2-8,11,25H,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRFZVOVSZLBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)
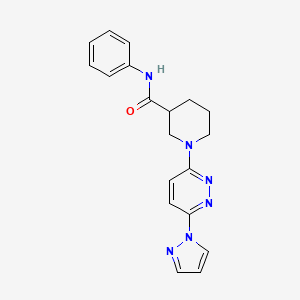
![1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2872690.png)

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)
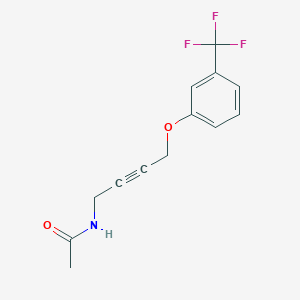

![1-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide](/img/structure/B2872696.png)
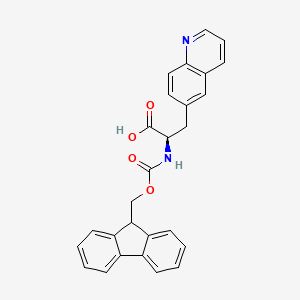
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
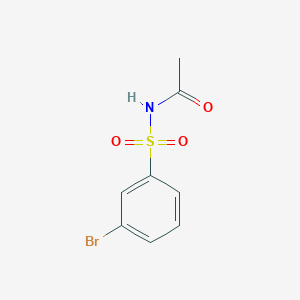
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
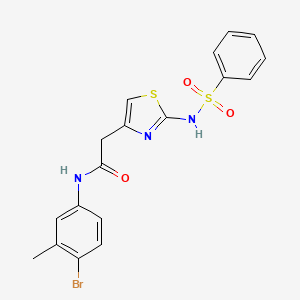
![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)
